molecular formula C16H20N2OS B13248555 3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide

3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide

Cat. No.: B13248555
M. Wt: 288.4 g/mol
InChI Key: WBUJCBOUJCGIRH-UHFFFAOYSA-N
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Description

3-Amino-3-phenyl-N-[1-(thiophen-2-yl)propan-2-yl]propanamide (CAS 1156622-81-9) is a chemical compound supplied for research purposes with a purity of 95% and a molecular weight of 288.41 g/mol. Its molecular formula is C16H20N2OS, and it is recommended to be stored at 2-8°C . This compound is part of a class of molecules known as 3-amino-3-phenylpropionamide derivatives. Published scientific literature indicates that this class of compounds was designed and synthesized as novel mu-opioid receptor (MOR) ligands, and they have been found to exhibit high affinity for this receptor . The mu-opioid receptor is a primary target for the management of severe pain . Research into high-affinity MOR ligands like this compound is crucial for advancing the understanding of pain mechanisms and for the development of new therapeutic agents. This product is strictly for use in laboratory research. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C16H20N2OS

Molecular Weight

288.4 g/mol

IUPAC Name

3-amino-3-phenyl-N-(1-thiophen-2-ylpropan-2-yl)propanamide

InChI

InChI=1S/C16H20N2OS/c1-12(10-14-8-5-9-20-14)18-16(19)11-15(17)13-6-3-2-4-7-13/h2-9,12,15H,10-11,17H2,1H3,(H,18,19)

InChI Key

WBUJCBOUJCGIRH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)CC(C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthesis of the 3-Amino-3-phenylpropanamide Core

  • The core can be synthesized starting from β-alanine derivatives or amino alcohols bearing the phenyl group.
  • For example, 3-amino-3-(thiophen-2-yl)propan-1-ol analogs have been prepared via nucleophilic substitution and reduction steps from halogenated precursors and thiophene derivatives.
  • Alternatively, condensation of phenyl-substituted β-alanine derivatives with appropriate amines or acid chlorides under mild conditions can yield the amide core.

Use of Catalysts and Solvents

  • Glycine has been used as a bifunctional catalyst in aqueous sodium carbonate solutions to promote condensation reactions involving aromatic and heterocyclic aldehydes with thiazolone derivatives, which is analogous to the chemistry of thiophene-containing amides.
  • Solvent choice impacts yield significantly: acetonitrile and dichloromethane often provide better yields than tetrahydrofuran or 1,4-dioxane in amide bond formation steps.

Experimental Conditions and Yields

Step Reaction Type Reagents/Conditions Solvent Temperature Yield (%) Notes
1 Formation of 3-amino-3-phenylpropanamide core Condensation of β-alanine derivatives with amines Ethanol, water Reflux (80-100 °C) 70-90 Reaction times ~2-5 hours
2 Amide bond formation with N-substituent Activation by carbamate or CDI, coupling with amine Acetonitrile Room temp to 50 °C 47-60 CDI preferred for higher yields
3 Grignard reaction for thiophene intermediate 3-bromothiophene + Mg, CuI catalyst, then aziridine Ether or THF 0-25 °C, overnight Up to 93 Requires careful control of reaction time

Analytical Characterization Supporting the Synthesis

  • NMR Spectroscopy : Proton and carbon NMR confirm the presence of characteristic groups:
    • Aromatic protons of phenyl and thiophene rings appear in the 7.0–7.6 ppm range.
    • Amide NH and CH2 signals are observed in the 2.5–4.5 ppm range.
  • Infrared Spectroscopy : Amide C=O stretching bands near 1650–1750 cm⁻¹, and N-H bending around 1540 cm⁻¹.
  • Elemental Analysis and Mass Spectrometry confirm molecular formula and purity.
  • Optical purity can be assessed by chiral HPLC when enantiopure intermediates are used.

Summary of Key Literature Findings

  • The preparation of similar compounds involving thiazole and thiophene substituents has been reported with detailed synthetic routes, reaction conditions, and spectral data.
  • Optimization of amide bond formation using CDI or carbamate activation improves yields substantially compared to traditional coupling agents.
  • The use of glycine as a bifunctional catalyst in aqueous media facilitates condensation reactions involving heterocyclic aldehydes, which is relevant for the thiophene moiety introduction.
  • Grignard reagents derived from bromothiophene enable efficient synthesis of thiophene-substituted amines, critical intermediates for the target compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring yields thiophene S-oxides, while reduction of the amide group results in the corresponding amine.

Scientific Research Applications

3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiophene ring and amino group can participate in binding interactions, influencing the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features and Modifications

The following analogs share the propanamide core but differ in substituents, impacting their physicochemical and pharmacological properties:

Compound Name Substituents Key Differences vs. Target Compound Biological/Regulatory Relevance Reference IDs
3-Amino-3-phenyl-N-[1-(thiophen-2-YL)ethyl]propanamide hydrochloride Ethyl group instead of propan-2-YL; hydrochloride salt Shorter alkyl chain; enhanced solubility (salt form) Discontinued (supply issues or stability concerns)
3-Hydroxy-N-methyl-3-(thiophen-2-YL)propanamide Hydroxy (-OH) instead of amino (-NH2); N-methyl group Reduced basicity; altered hydrogen-bonding capacity Reference standard for analytical methods
Fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidyl]propanamide) Piperidine ring; phenylethyl substituent Opioid receptor agonist; controlled substance Subject to analog scheduling laws
(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide Indole ring instead of phenyl; amino group at C2 Potential CNS activity (indole moiety) Safety data available (unknown hazards)
N-[1-(1,3-benzodioxol-5-YL)propan-2-YL]propanamide Benzodioxole ring instead of thiophene; no amino group Likely altered metabolic stability Historical research compound

Pharmacological and Physicochemical Properties

  • Receptor Binding : Fentanyl’s piperidine and phenylethyl groups are critical for µ-opioid receptor binding, whereas the target compound lacks these motifs, suggesting divergent targets .
  • Solubility : The hydrochloride salt of the ethyl analog (discontinued) likely offers better aqueous solubility than the free base form of the target compound .

Biological Activity

3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes an amino group, a phenyl group, and a thiophene moiety, suggests various biological activities that are currently under investigation. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, supported by research findings and data.

  • Molecular Formula : C16H20N2OS
  • Molecular Weight : 288.4 g/mol

The compound's structure allows it to interact with various biological targets, potentially modulating their activity through specific biochemical pathways.

Antimicrobial Activity

Research indicates that 3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.

Case Study : A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 30 µg/mL for S. aureus, indicating strong antibacterial activity.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory potential. It appears to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in modulating immune responses.

Research Findings : A recent study assessed the compound's ability to reduce inflammation in a mouse model of arthritis. Treated mice exhibited significantly lower levels of inflammatory markers compared to controls, supporting its potential as an anti-inflammatory agent.

The biological activity of 3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide is likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in inflammatory and infectious processes. Binding affinity studies are ongoing to elucidate these interactions further.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide, a comparison with structurally similar compounds is beneficial:

Compound NameStructureUnique Features
3-Amino-N-[2-methyl-1-(thiophen-2-YL)propyl]-3-phenylpropanamideStructureContains a methyl group at the propyl position, affecting sterics and possibly biological activity.
3-Phenyl-N-propan-2-yl-N-[3-thiophen-2-YL]propanamideStructureFeatures different substitution on the thiophene ring, influencing reactivity and biological properties.
(2S)-2-amino-N-[[(2S)-1-morpholin-4-yl]amino]-N-propylpropanamideStructureContains a morpholine ring that may provide different pharmacological profiles compared to thiophene-containing compounds.

These comparisons highlight the distinct biological activities attributed to the specific functional groups present in 3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide.

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